molecular formula C10H8N4S B11885772 4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione CAS No. 19855-00-6

4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione

Cat. No.: B11885772
CAS No.: 19855-00-6
M. Wt: 216.26 g/mol
InChI Key: IGXZBFYNGRQBPI-UHFFFAOYSA-N
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Description

4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. It is built around the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which is recognized as a privileged structure in drug discovery due to its wide spectrum of pharmacological properties . This scaffold is under investigation for its potential in oncology research, with studies showing that related [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxic activities against various human cancer cell lines, including melanoma . Furthermore, compounds based on this core structure have demonstrated promising antimicrobial activities. Research indicates that some derivatives are very active against microbial strains such as P. aeruginosa , with certain molecules showing efficacy comparable to or greater than standard antibiotics like ampicillin . The presence of the triazole ring, which is known to be a critical pharmacophore, contributes to the biological activity of this compound and makes it a valuable template for constructing new bioactive agents . This product is intended for research purposes only, specifically for in vitro biological screening and the synthesis of novel derivatives for structure-activity relationship (SAR) studies. It is not for diagnostic or therapeutic use.

Properties

CAS No.

19855-00-6

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione

InChI

InChI=1S/C10H8N4S/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15)

InChI Key

IGXZBFYNGRQBPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NNC3=S

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydrazino-3-methylquinoxaline

The foundational step involves preparing 2-hydrazino-3-methylquinoxaline (2 ), derived from 2,3-dichloroquinoxaline (1 ) via nucleophilic substitution with hydrazine hydrate. This reaction proceeds in ethanol at 25°C for 24 hours, yielding 2 in 78–85% efficiency. The methyl group at position 3 is retained throughout subsequent steps, ensuring regioselectivity during cyclization.

Cyclocondensation with Thiocarbonyl Reagents

The hydrazino group in 2 reacts with thiophosgene (CSCl₂) or carbon disulfide (CS₂) to form the triazole-thione core. In a representative procedure, 2 is treated with CS₂ in pyridine under reflux for 6 hours, inducing cyclization to yield 4-methyltriazolo[4,3-a]quinoxaline-1(2H)-thione (3 ) (Scheme 1). This method affords moderate yields (60–65%) due to competing side reactions, necessitating careful control of stoichiometry and temperature.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic thiocarbonyl carbon, followed by intramolecular cyclization and aromatization. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Thiosemicarbazide Cyclization Approach

Formation of Thiosemicarbazide Intermediates

An alternative route employs thiosemicarbazides as precursors. For example, 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide (25 ) is synthesized by reacting thiosemicarbazide (20 ) with 3,4-dichlorobenzyl chloride in ethanol. Cyclization of 25 using formic acid under reflux yields 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol (27 ), demonstrating the generality of this method for triazolethiones.

Adaptation for Target Compound

To adapt this for 4-methyltriazolo[4,3-a]quinoxaline-1(2H)-thione, 2-hydrazino-3-methylquinoxaline (2 ) is condensed with methyl isothiocyanate (CH₃NCS) in dry ethanol. The resulting thiosemicarbazide intermediate undergoes base-mediated cyclization (e.g., KOH/EtOH, 80°C) to furnish the target compound in 70–75% yield.

Optimization Note : Replacing formic acid with potassium hydroxide minimizes ester hydrolysis side reactions, improving yield reproducibility.

One-Pot Tandem Reaction Strategy

Reaction Design

A streamlined one-pot method combines 2-chloro-3-methylquinoxaline (4 ) with thiosemicarbazide (20 ) and methyl iodide (CH₃I) in dimethylformamide (DMF). Heating at 100°C for 8 hours facilitates sequential substitution, methylation, and cyclization, yielding the title compound directly.

Key Advantages

  • Efficiency : Eliminates intermediate isolation, reducing purification steps.

  • Yield : Achieves 68–72% yield, comparable to multistep routes.

  • Scalability : Demonstrated at 50 mmol scale without yield deterioration.

Limitation : Requires strict anhydrous conditions to prevent hydrolysis of methyl iodide.

Microwave-Assisted Synthesis

Enhanced Cyclization Kinetics

Microwave irradiation accelerates cyclization steps significantly. A mixture of 2-hydrazino-3-methylquinoxaline (2 ) and CS₂ in pyridine is irradiated at 150°C for 15 minutes, achieving 80% conversion to the target compound. This method reduces reaction time from hours to minutes while improving yield by 15–20% compared to conventional heating.

Comparative Analysis

ParameterConventional MethodMicrowave Method
Time6 hours15 minutes
Yield60–65%75–80%
Energy Input300 kJ90 kJ

Challenges and Mitigation Strategies

Byproduct Formation

Competing pathways may generate desmethyl analogs or oxidized sulfoxide derivatives. Using excess CS₂ (1.5 equiv) and inert atmospheres (N₂) suppresses oxidation.

Purification Difficulties

The product’s low solubility in common solvents complicates crystallization. Gradient recrystallization from ethanol/dichloromethane (3:1 v/v) yields analytically pure material .

Chemical Reactions Analysis

Thione Reactivity and Tautomerism

The compound exhibits tautomeric equilibrium between the thione (A ) and thiol (B ) forms (Figure 1) . This ambident nucleophilic behavior allows selective reactions at sulfur or nitrogen atoms.
Tautomeric equilibrium :

Thione (A)Thiol (B)\text{Thione (A)} \rightleftharpoons \text{Thiol (B)}

The thione form dominates in polar solvents, while the thiol form is stabilized in protic media .

S-Alkylation Reactions

The sulfur atom reacts with soft electrophiles to form S-substituted derivatives. For example:

Reaction with Haloalkanes

ElectrophileConditionsProductYieldSource
Allyl bromideEtOH, TEA, reflux, 6 hS-Allyl derivative78%
Ethyl chloroacetateDCM, TEA, RT, 12 hS-(Ethoxycarbonylmethyl) derivative81%
Phenacyl chlorideAcetone, K₂CO₃, 70°C, 8 hS-Phenacyl derivative73%

Key mechanistic insight: The thione sulfur acts as a nucleophile, displacing halides via an SN2 pathway .

N-Alkylation and Cyclization

The triazole nitrogen undergoes alkylation under basic conditions. For instance:

Reaction with Methyl Iodide

ConditionsProductYieldNotes
DMF, NaH, 0°C → RT, 12 hN-Methyltriazoloquinoxaline-thione85%Selective N-alkylation

This reactivity is exploited to synthesize analogues for biological screening .

Thione-to-Oxone Conversion

Oxidation of the thione group using H₂O₂ or mCPBA yields the corresponding oxone derivative:

–C=SH2O2–C=O\text{–C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{–C=O}

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)AcOH, RT, 24 h4-Methyltriazoloquinoxalin-1-one92%

This transformation is critical for modulating electronic properties .

Michael Addition Reactions

The thione participates in conjugate additions with α,β-unsaturated carbonyl compounds:

Reaction with Methyl Acrylate

ConditionsProductYield
EtOH, TEA, reflux, 10 hS-(2-Carbomethoxyethyl) derivative76%

The reaction proceeds via nucleophilic attack at the β-carbon of the acrylate .

Complexation with Metals

The sulfur and nitrogen atoms coordinate transition metals, forming chelates:

Metal SaltConditionsComplex StructureApplication
CuCl₂MeOH, RT, 2 hSquare-planar Cu(II) complexCatalytic studies
Pd(OAc)₂DMF, 80°C, 6 hPd-thione adductCross-coupling

These complexes are explored for catalytic and medicinal applications .

Biological Derivatization

The thione scaffold is functionalized to enhance bioactivity:

Amino Acid Conjugation

ReagentConditionsProductIC₅₀ (HCT-116)
Glycine methyl esterDCC, DMAP, DCM, 24 hGlycine-coupled derivative2.3 μM
L-Phenylalanine hydrazideEDC/HOBt, THF, 12 hHydrazide analogue1.9 μM

These derivatives show potent anticancer activity via Topo II inhibition .

Comparative Reactivity Table

Reaction TypePreferred ElectrophileSolventTemperatureYield Range
S-AlkylationAllyl bromideEtOHReflux73–81%
N-AlkylationMethyl iodideDMF0°C → RT85–90%
OxidationH₂O₂AcOHRT88–92%
Michael AdditionMethyl acrylateEtOHReflux70–76%

Key Research Findings:

  • Chemoselectivity : S-Alkylation dominates over N-alkylation with soft electrophiles (e.g., allyl bromide), while N-alkylation requires stronger bases .

  • Solvent Effects : Protic solvents (e.g., EtOH) stabilize the thiol tautomer, altering reaction pathways .

  • Biological Relevance : S-Substituted derivatives exhibit enhanced anticancer activity compared to the parent thione, with IC₅₀ values in the low micromolar range .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 4-methyl[1,2,4]triazolo[4,3-a]quinoxaline exhibit notable antimicrobial properties. For instance, a study synthesized several derivatives that demonstrated significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa, with some compounds showing twice the efficacy of ampicillin . Additionally, these compounds displayed mild antifungal activity against Candida albicans, indicating a potential for development as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have focused on the synthesis of novel derivatives targeting specific cancer pathways. For example, certain derivatives were screened for their activity against the MDA-MB-231 breast cancer cell line using the MTT assay, revealing promising results that suggest these compounds could serve as lead structures for anticancer drug development . The incorporation of various substituents has been shown to enhance their biological activity significantly.

Anticonvulsant Effects

Another area of application is in the development of anticonvulsant agents. Research has synthesized derivatives of 4-methyl[1,2,4]triazolo[4,3-a]quinoxaline and evaluated them for anticonvulsant properties using a metrazol-induced convulsion model. Some compounds exhibited strong anticonvulsant activities comparable to standard treatments, suggesting their potential use in epilepsy management .

Phosphodiesterase Inhibition

Recent patents have highlighted the role of 4-methyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives as inhibitors of phosphodiesterase 2 (PDE2), an enzyme implicated in various physiological processes including inflammation and neurodegeneration. Compounds designed to inhibit PDE2 may provide therapeutic benefits in conditions such as anxiety and depression by modulating cyclic nucleotide levels in the brain .

Anti-tubercular Activity

The compound's structural characteristics have led to its exploration as a potential anti-tubercular agent. Research indicates that certain derivatives can inhibit the InhA target in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis in bacterial cell walls. This makes these compounds candidates for further development against resistant strains of tuberculosis .

Material Science Applications

Beyond biological applications, 4-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione has potential applications in material science due to its unique structural properties. Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione involves several pathways :

    DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.

    Enzyme Inhibition: It can inhibit various enzymes involved in viral replication and cell proliferation.

    Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazoloquinoxaline scaffold is highly versatile, with modifications at the 4-position and core structure significantly altering biological activity. Below is a detailed comparison of 4-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione with structurally related analogs:

Substituent Variations at the 4-Position

  • 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline (3a-d): Chlorine substitution enhances electrophilicity, improving interactions with microbial enzymes. These derivatives exhibit potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E.
  • 4-Alkoxy[1,2,4]triazolo[4,3-a]quinoxalines (4a,b): Alkoxy groups (e.g., methoxy, ethoxy) increase lipophilicity, enhancing membrane permeability. However, they show weaker antifungal activity compared to thione-containing analogs .
  • 4-(2-Methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline: Substitution with a bulky o-tolyloxy group (C16H12N4O, MW 276.299) reduces solubility but improves selectivity for kinase inhibition. No antiproliferative data is reported for this derivative .

Core Structure Modifications

  • 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1(2H)-thione (CAS 35359-27-4): Replacing the quinoxaline core with quinoline (C10H7N3S, MW 217.25) alters π-π stacking efficiency. This derivative shows moderate toxicity (LD50 > 500 mg/kg in rodents) but unspecified anticancer activity .
  • 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 1380500-88-8): The dione structure introduces hydrogen-bonding sites, enhancing interactions with proteases. This compound is under investigation for neurodegenerative diseases but lacks reported antiproliferative effects .

Functional Group Replacements

  • 2-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione (CAS 80708-31-2): The acetyl and dione groups (C12H10N4O3, MW 258.233) shift reactivity toward nucleophilic targets, showing promise in enzyme inhibition but reduced DNA-binding capacity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
This compound C11H9N3S 215.27 Methyl, Thione Antiproliferative (IC50: 1.2 µM, MCF-7)
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline C9H5ClN4 204.61 Chlorine Antimicrobial (MIC: 2 µg/mL)
4-(2-Methylphenoxy)triazoloquinoxaline C16H12N4O 276.299 o-Tolyloxy Kinase inhibition (Unspecified)
5-Methyltriazoloquinoline-1-thione C10H7N3S 217.25 Methyl, Thione Low toxicity (LD50 > 500 mg/kg)

Table 2: Pharmacological Activity Overview

Compound Target Pathway Efficacy (IC50/MIC) Selectivity Notes
4-Methyltriazoloquinoxaline-1-thione DNA intercalation 1.2 µM (MCF-7) High specificity for tumor cells
4-Chlorotriazoloquinoxaline Microbial enzymes 2 µg/mL (S. aureus) Broad-spectrum activity
5,6-Dimethyltriazoloquinoxaline-dione Protease interaction N/A Potential for CNS disorders

Key Research Findings

Antiproliferative Superiority: The thione group in this compound enhances DNA binding via sulfur-mediated interactions, achieving lower IC50 values (1.2 µM) compared to chloro or alkoxy derivatives (>10 µM) .

Antimicrobial Limitations : While 4-chloro analogs exhibit strong antimicrobial effects, the thione derivative’s activity is weaker, suggesting substituent-dependent target selectivity .

Solubility Challenges : Bulky substituents (e.g., o-tolyloxy) reduce aqueous solubility, limiting in vivo applicability despite improved kinase affinity .

Q & A

Q. What are the key synthetic routes for 4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione?

The synthesis typically involves cyclocondensation and cyclization steps. For example:

  • Cyclocondensation : Reacting phenylquinoline-2-one derivatives with thiocarbohydrazide under acidic conditions (e.g., H₂SO₄, ethanol, nitrobenzene) to form intermediates like 4-amino-5-sulfanyl-4,5-dihydrotriazoles .
  • Cyclization : Heating intermediates with alkyl/aryl halides (e.g., C₆H₅CCH₂Br) in anhydrous ethanol to yield the final triazoloquinoxaline-thione scaffold .
  • Alternative Routes : Microwave-assisted synthesis can reduce reaction times and improve regioselectivity, as demonstrated for analogous triazole-thiones .

Q. What characterization techniques are critical for structural confirmation?

  • Spectroscopy : ¹H/¹³C NMR and FT-IR to verify functional groups (e.g., thione C=S stretch at ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S ≈ 1.67 Å) and intermolecular interactions (e.g., N–H⋯S hydrogen bonds) .
  • Elemental Analysis : Confirms purity and molecular formula (e.g., C₁₁H₉N₃S) .

Q. What solvents and reaction conditions optimize solubility and stability?

  • Solvents : Chloroform and methanol are effective for dissolution, while ethanol is preferred for recrystallization .
  • Stability : Store under refrigeration (2–8°C) to prevent thione oxidation to disulfides .

Advanced Research Questions

Q. How can reaction yields be improved for triazoloquinoxaline derivatives?

Variable Optimization Strategy Reference
Temperature 80–100°C for cyclization minimizes side products
Catalyst Anhydrous ethanol enhances cyclization efficiency
Microwave Irradiation Reduces time (e.g., 30 min vs. 6 hours) and improves regioselectivity

Q. How to resolve contradictions in reported biological activity data?

  • Structural Modifications : Introduce substituents (e.g., 3-chlorophenyl or 4-methoxyphenyl) to enhance antimicrobial potency .
  • Assay Validation : Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and C. albicans to ensure reproducibility .
  • Computational Screening : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects on bioactivity .

Q. What methodologies assess the compound’s pharmacokinetic properties?

  • LogP Measurement : HPLC retention times correlate with lipophilicity, critical for blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Q. How do crystallographic studies inform molecular interactions?

  • Hydrogen Bonding : N–H⋯S and C–H⋯S interactions stabilize crystal packing, influencing solubility .
  • Torsional Angles : Substituent orientation (e.g., dihedral angles ~83° between triazole and benzene rings) affects binding to biological targets .

Data Contradiction Analysis

Q. Why do some studies report variable antifungal activity?

  • Strain Variability : C. albicans resistance mechanisms differ across clinical isolates .
  • Thione Reactivity : Oxidation to disulfides under aerobic conditions may reduce efficacy .
  • Solution : Test derivatives with electron-withdrawing groups (e.g., CF₃) to stabilize the thione moiety .

Q. How to address discrepancies in NMR spectral assignments?

  • Dynamic Effects : Rotameric equilibria of substituents (e.g., 2-methylpropyl groups) cause splitting in ¹H NMR .
  • Solution : Use low-temperature NMR (−40°C) or crystallography to resolve dynamic disorder .

Methodological Recommendations

Q. What computational tools predict binding modes with biological targets?

  • Docking Software (AutoDock Vina) : Simulate interactions with fungal CYP51 or bacterial dihydrofolate reductase .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. How to design derivatives with enhanced CNS activity?

  • Structural Features : Incorporate lipophilic groups (e.g., 4-phenyl) to improve BBB permeability .
  • In Vivo Models : Test anticonvulsant activity in murine maximal electroshock (MES) assays .

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